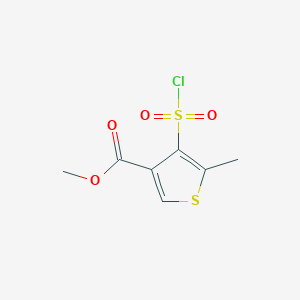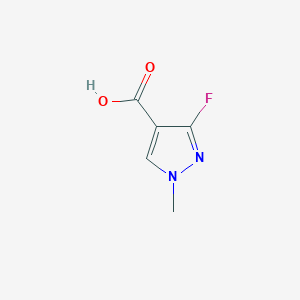
2-(1,3-Dithian-2-ylidene)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-ylidene)malonic acid is an organic compound characterized by the presence of a dithiane ring attached to a malonic acid moiety. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is often utilized in organic synthesis and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-ylidene)malonic acid typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol. One common method includes the use of dialkyloxycarbonylketene dimercaptides reacting with trihalogenoethane in the presence of a base . Another approach involves the dehydration of corresponding 4-hydroxy-1,3-dithiolan-2-ylidene malonic acid dialkyl esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,3-Dithian-2-ylidene)malonic acid undergoes various chemical reactions, including:
Thioacetalization: This reaction involves the conversion of carbonyl compounds to thioacetals using this compound as a reagent.
Oxidation and Reduction:
Common Reagents and Conditions:
Thioacetalization: Catalyzed by p-dodecylbenzenesulfonic acid (DBSA) in water.
Oxidation and Reduction: General reagents like KMnO4, OsO4, and NaBH4 may be used, but specific examples for this compound are limited.
Major Products:
Thioacetalization: Produces thioacetal derivatives from aldehydes and ketones.
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-ylidene)malonic acid has several applications in scientific research:
Chemistry: Used as a reagent for thioacetalization, providing an odorless alternative to traditional thiols.
Biology and Medicine:
Industry: Utilized in the production of fungicides and therapeutic agents for hepatic diseases.
Mecanismo De Acción
The mechanism of action for 2-(1,3-Dithian-2-ylidene)malonic acid primarily involves its role as a thioacetalization reagent. It reacts with carbonyl compounds to form stable thioacetals, which can protect sensitive functional groups during synthetic processes . The molecular targets and pathways involved are related to its interaction with carbonyl groups in various substrates.
Comparación Con Compuestos Similares
1,3-Dithiolanes: Similar in structure and used for protecting carbonyl groups.
1,3-Dithianes: Also used for thioacetalization and share similar reactivity.
Uniqueness: 2-(1,3-Dithian-2-ylidene)malonic acid is unique due to its odorless nature and efficiency in thioacetalization reactions, making it a preferred choice in certain synthetic applications .
Propiedades
Fórmula molecular |
C7H8O4S2 |
|---|---|
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-ylidene)propanedioic acid |
InChI |
InChI=1S/C7H8O4S2/c8-5(9)4(6(10)11)7-12-2-1-3-13-7/h1-3H2,(H,8,9)(H,10,11) |
Clave InChI |
USHKNLLMCQGBBC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=C(C(=O)O)C(=O)O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)

![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)




